4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid” is a chemical compound with the CAS Number: 1006482-42-3 . It has a molecular weight of 270.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 270.21 .Wissenschaftliche Forschungsanwendungen
Antidiabetic Characterization and SAR Studies
4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid derivatives have been explored for their potential as antihyperglycemic agents. Kees et al. (1996) demonstrated the synthesis and structure-activity relationship (SAR) studies of these compounds. They found that certain substitutions on the benzyl group combined with a trifluoromethyl group led to potent antihyperglycemic effects in diabetic mice. This study provides insight into the chemical modifications that enhance the antidiabetic properties of these compounds (Kees et al., 1996).
Supramolecular Polymeric Aggregation in Ionic Liquids
Javed et al. (2021) utilized naturally occurring benzoic acid derived anions, including those similar to this compound, to prepare ionic liquids. These liquids exhibited supramolecular polymeric aggregation and were applied in organic catalysis in aqueous mediums, showcasing their potential in facilitating chemical reactions (Javed et al., 2021).
Crystal Structure Determination
The crystal structure of a drug molecule similar to this compound was determined by Baias et al. (2013) using NMR powder crystallography. This study highlights the importance of determining the crystal structure of drug molecules for understanding their physical and chemical properties, which is crucial for drug development (Baias et al., 2013).
Heterocyclic Compound Synthesis
Fadda et al. (2012) utilized a similar compound, 4-(2-cyanoacetamido)benzoic acid, as a key intermediate for synthesizing various heterocyclic compounds. These compounds have numerous applications in pharmaceuticals and agrochemicals, demonstrating the versatility of benzoic acid derivatives in synthesizing useful compounds (Fadda et al., 2012).
Quantum Structure-Metabolism Relationships
Ghauri et al. (1992) conducted a study on the structure-metabolism relationships of substituted benzoic acids, including trifluoromethyl benzoic acids. This research provides valuable insights into how molecular properties influence the metabolism of these compounds, which is crucial for drug design and predicting drug interactions (Ghauri et al., 1992).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZBNJPEEBPDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.